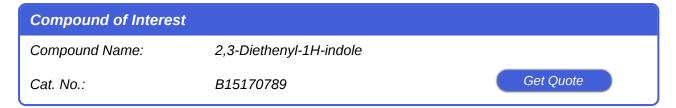


Application Notes and Protocols: 2,3-Diethenyl-1H-indole in Diels-Alder Reactions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethenyl-1H-indole, also known as 2,3-divinyl-1H-indole, is a highly reactive diene that serves as a valuable intermediate in the synthesis of complex carbazole derivatives through the Diels-Alder reaction. The carbazole framework is a key structural motif in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antipsychotic properties.[1] The Diels-Alder reaction, a [4+2] cycloaddition, provides an efficient and atom-economical method for the construction of the six-membered ring of the carbazole system.[2][3]

Due to its high reactivity, **2,3-diethenyl-1H-indole** is often generated in situ and immediately trapped by a dienophile in a domino or one-pot reaction sequence. This approach avoids the isolation of the potentially unstable diene and allows for the streamlined synthesis of polyfunctionalized carbazoles.[1][4] This document provides detailed application notes and experimental protocols for the use of **2,3-diethenyl-1H-indole** in Diels-Alder reactions, focusing on the synthesis of carbazole derivatives.

Applications

The primary application of Diels-Alder reactions involving **2,3-diethenyl-1H-indole** and its precursors is the synthesis of carbazoles and related heterocyclic systems.[1][5][6] These products are of significant interest in drug discovery and materials science.



- Medicinal Chemistry: Carbazole derivatives have shown promise as anticancer agents, antiinflammatory drugs, and treatments for neurodegenerative diseases.[1] The Diels-Alder
 approach allows for the rapid generation of diverse carbazole libraries for biological
 screening.
- Materials Science: The carbazole core is also a component of organic light-emitting diodes (OLEDs), conductive polymers, and synthetic dyes due to its favorable optoelectronic properties.[1][5]

Data Presentation

The following tables summarize representative quantitative data for Diels-Alder reactions of in situ generated vinylindoles with various dienophiles, leading to the formation of carbazole precursors.

Table 1: Domino Diels-Alder Reaction of In Situ Generated 3-Vinylindoles with Chalcones



Entry	Indole Precursor	Dienophil e (Chalcon e)	Catalyst	Solvent	Yield (%)	Referenc e
1	3-(Indol-3- yl)-1,3- diphenylpr opan-1- one	Chalcone	p- TsOH/DDQ	Acetonitrile	85	[1]
2	N-Methyl- 3-(indol-3- yl)-1,3- diphenylpr opan-1- one	4'- Methylchal cone	p- TsOH/DDQ	Acetonitrile	82	[1]
3	3-(Indol-3- yl)-1- phenylprop an-1-one	Benzyliden eacetone	p- TsOH/DDQ	Acetonitrile	78	[1]

Reaction conditions: The indole precursor, dienophile, p-TsOH, and DDQ are reacted in acetonitrile.

Table 2: Asymmetric Diels-Alder Reaction of 3-Vinylindoles with Nitroolefins



Entry	3- Vinylin dole	Dienop hile (Nitroo lefin)	Organ ocatal yst	Solven t	Yield (%)	ee (%)	Diaster eomeri c Ratio	Refere nce
1	N-Boc- 3- vinylind ole	(E)-β- Nitrosty rene	Catalyst 3j	Toluene	85	92	>99:1	[4]
2	N-Boc- 3- vinylind ole	(E)-2- (2- Nitrovin yl)thiop hene	Catalyst 3j	Toluene	82	90	>99:1	[4]
3	N-Boc- 3- vinylind ole	(E)-1- Nitro-2- phenyle thene	Catalyst 3j	Toluene	78	88	>99:1	[4]

Reaction conditions: The 3-vinylindole and nitroolefin are reacted in the presence of an organocatalyst in toluene.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in situ generation of a vinylindole followed by a Diels-Alder reaction.

Protocol 1: One-Pot Synthesis of Polyfunctionalized Carbazoles via Domino Diels-Alder Reaction

This protocol describes the synthesis of a polyfunctionalized carbazole from a 3-(indol-3-yl)-1,3-diphenylpropan-1-one and a chalcone, proceeding through an in situ generated 3-vinylindole intermediate.

Materials:



- 3-(Indol-3-yl)-1,3-diphenylpropan-1-one
- Chalcone
- p-Toluenesulfonic acid (p-TsOH)
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Acetonitrile (anhydrous)
- · Round-bottom flask
- Magnetic stirrer and stir bar
- · Reflux condenser
- · Heating mantle
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(indol-3-yl)-1,3-diphenylpropan-1-one (1.0 mmol), chalcone (1.2 mmol), p-TsOH (0.2 mmol), and DDQ (2.2 mmol).
- Add anhydrous acetonitrile (10 mL) to the flask.
- Stir the reaction mixture at room temperature for 30 minutes.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
- Remove the solvent under reduced pressure.



- Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired polyfunctionalized carbazole.
- Characterize the product by NMR spectroscopy and mass spectrometry.

Protocol 2: Catalytic Asymmetric Diels-Alder Reaction of a 3-Vinylindole with a Nitroolefin

This protocol details the enantioselective synthesis of a 1-nitro-hydrocarbazole derivative from a 3-vinylindole and a nitroolefin using an organocatalyst.

Materials:

- N-Boc-3-vinylindole
- (E)-β-Nitrostyrene
- Organocatalyst (e.g., a chiral thiourea-based catalyst)
- Toluene (anhydrous)
- · Schlenk tube or similar reaction vessel for inert atmosphere
- · Magnetic stirrer and stir bar
- Inert gas supply (e.g., argon or nitrogen)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

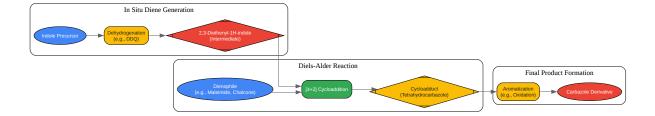
Procedure:

- To a dry Schlenk tube under an inert atmosphere, add the organocatalyst (0.1 mmol).
- Add anhydrous toluene (5 mL) and stir the solution at room temperature.
- Add N-Boc-3-vinylindole (1.0 mmol) to the solution.



- Cool the reaction mixture to the desired temperature (e.g., -20 °C).
- Add (E)-β-nitrostyrene (1.2 mmol) dropwise to the reaction mixture.
- Stir the reaction at this temperature and monitor its progress by TLC.
- Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the enantioenriched 1-nitro-hydrocarbazole.
- Determine the enantiomeric excess by chiral HPLC analysis.

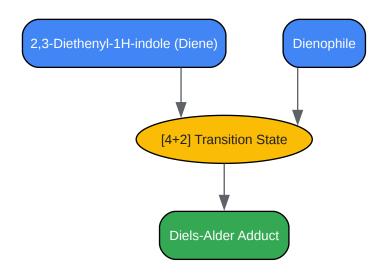
Mandatory Visualizations Signaling Pathways and Experimental Workflows



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Caption: General workflow for the synthesis of carbazole derivatives via an in situ generated **2,3-diethenyl-1H-indole** intermediate.



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Caption: Simplified mechanism of the Diels-Alder reaction between **2,3-diethenyl-1H-indole** and a dienophile.

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